1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)-
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Overview
Description
1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- is a chemical compound with a complex structure that includes a piperazine ring and ester functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- typically involves the reaction of piperazine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (3R,4R)-: This compound has a similar structure but includes a methyl group at the 4-position.
1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-: This compound features hydroxyl groups at the 3 and 4 positions.
Uniqueness
1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3R)- is unique due to its specific ester functional groups and the configuration of the piperazine ring.
Properties
Molecular Formula |
C10H17N2O4- |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/p-1/t7-/m1/s1 |
InChI Key |
YRYAXQJXMBETAT-SSDOTTSWSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-] |
Origin of Product |
United States |
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